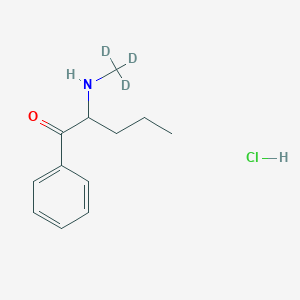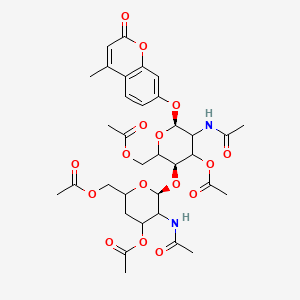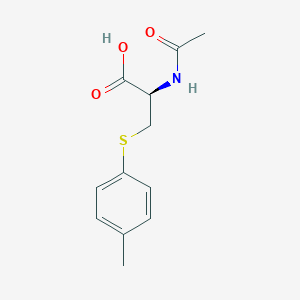
3-(1,1-Difluoroethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Difluoroethyl)-1,4’-bipiperidine is a compound of significant interest in the field of medicinal chemistry. This compound features a bipiperidine core with a difluoroethyl substituent, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 3-(1,1-Difluoroethyl)-1,4’-bipiperidine may involve large-scale synthesis using similar catalytic processes. The use of nickel catalysts and difluoroethyl chloride as reagents ensures efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,1-Difluoroethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized bipiperidine derivatives .
Aplicaciones Científicas De Investigación
3-(1,1-Difluoroethyl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(1,1-Difluoroethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to enzymes or receptors with high affinity. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
1,1-Difluoroethane: An organofluorine compound used as a refrigerant.
Uniqueness: 3-(1,1-Difluoroethyl)-1,4’-bipiperidine is unique due to its bipiperidine core and the presence of the difluoroethyl group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C12H22F2N2 |
|---|---|
Peso molecular |
232.31 g/mol |
Nombre IUPAC |
3-(1,1-difluoroethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H22F2N2/c1-12(13,14)10-3-2-8-16(9-10)11-4-6-15-7-5-11/h10-11,15H,2-9H2,1H3 |
Clave InChI |
ZCLVLDDEXOKHAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCN(C1)C2CCNCC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


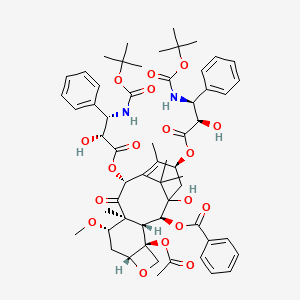
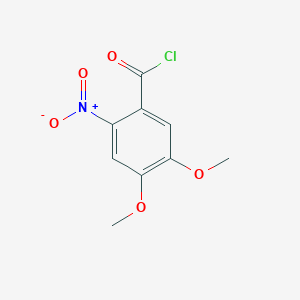
![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
